molecular formula C7H7BrN2O B057905 N-(6-bromopyridin-2-yl)acetamide CAS No. 25218-99-9

N-(6-bromopyridin-2-yl)acetamide

Cat. No.: B057905
CAS No.: 25218-99-9
M. Wt: 215.05 g/mol
InChI Key: AZKOTMZRXXAOOB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of diarylureas, which are used as allosteric modulators . Allosteric modulators are substances that indirectly influence (either inhibit or activate) the effects of a primary ligand that directly activates or deactivates the function of a target protein.

Mode of Action

It’s known that allosteric modulators, which this compound is used to synthesize, work by binding to a site on the target protein that is distinct from the primary ligand’s binding site. This binding can either enhance or diminish the protein’s response to the primary ligand.

Biochemical Pathways

As a precursor to allosteric modulators, it may indirectly influence various biochemical pathways depending on the specific target protein and the nature of the primary ligand.

Pharmacokinetics

For instance, it has a high gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeant . Its LogP values, which indicate its lipophilicity, range from 0.68 to 1.61 , suggesting it has the potential to cross biological membranes.

Result of Action

As a precursor to allosteric modulators, it can indirectly lead to changes in gene expression, alterations in cellular metabolism, and changes in cell proliferation and differentiation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(6-bromopyridin-2-yl)acetamide. For instance, it should be stored in a dry, cool place to avoid contact with strong oxidants and combustibles . It may cause irritation to the skin, eyes, and respiratory system, so appropriate personal protective equipment should be worn during its handling .

Preparation Methods

N-(6-bromopyridin-2-yl)acetamide is generally prepared by reacting 2-bromopyridine with acetamide. The specific procedure involves dissolving 2-bromopyridine in an appropriate solvent, adding an excess of acetamide, and heating the reaction mixture. After the reaction is complete, the product is obtained by cooling and crystallization . Industrial production methods may involve similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

N-(6-bromopyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed information on these reactions is limited.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases or acids, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-bromopyridin-2-yl)acetamide has diverse applications in scientific research, including:

Comparison with Similar Compounds

N-(6-bromopyridin-2-yl)acetamide can be compared with other similar compounds, such as:

This compound stands out due to its specific structure and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-(6-bromopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKOTMZRXXAOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438562
Record name N-(6-bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25218-99-9
Record name N-(6-bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-bromopyridin-2-amine (10 g, 0.060 mol) and Et3N (25 g, 0.27 mol) in CH2Cl2 (300 mL) was added AcCl (13 g, 0.17 mol) at 0° C. The mixture was stirred overnight. The reaction mixture was diluted with water and extracted with EtOAc (200 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give N-(6-bromopyridin-2-yl)acetamide (11 g, 88%). 1H NMR (400 MHz, CDCl3) δ 8.15 (d, J=8.0 Hz, 1H), 7.97 (brs, 1H), 7.55 (t, J=8.0 Hz, 1H), 7.18 (d, J=8.0 Hz, 1H), 2.19 (s, 3H).
Quantity
10 g
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reactant
Reaction Step One
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25 g
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reactant
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13 g
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300 mL
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Synthesis routes and methods II

Procedure details

By the reaction in the same manner as in Example 56-(i) using 2-amino-6-bromopyridine (2.97 g) and acetic anhydride (2.9 ml), the title compound (2.30 g) was obtained as colorless scaly crystals.
Quantity
2.97 g
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reactant
Reaction Step One
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2.9 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

20 g (0.116 mole) of 2-amino-6-bromopyridine was dissolved in 140 ml. acetic anhydride and heated at 70° C for 45 minutes. 2-Acetamido-6-bromopyridine was isolated by filtration as white flakes, m.p.=159.2°-160.0° C, in 68% yield. The excess acetic anhydride present in the reaction mixture was hydrolyzed by the addition of 300 ml. water to the filtrate; the reaction mixture was agitated and an additional 27% yield of 2-acetamido-6-bromopyridine was collected by filtration, giving a 95% yield of reaction product, 2-acetamido-6-bromopyridine which was recrystallized from benzene.
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20 g
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Synthesis routes and methods IV

Procedure details

More specifically, the mercapto pyridine-1-oxide derivatives of the instant invention are prepared from known starting materials. 2-amino-6-bromopyridine which may be prepared by hydrogen bromide induced cyclization of 3-hydroxyglutaronitriles, a method described in U.S. Pat. No. 3,096,337, or by any other known process, is dissolved in an excess amount of acetic anhydride and heated at 70° C. for 45 minutes and the excess acetic anhydride is hydrolyzed by the addition of 300 ml. water, to give a substantially quantitative yield (95%) of 2-acetamido-6-bromopyridine which has a melting point of 159.2°-160.0° C. The 2-acetamido-6-bromopyridine is oxidized by heating a solution thereof in glacial acetic acid with an excess of peracetic acid at 70° C. for 2 hours and at 55° C. for 19 hours. The reaction mixture is diluted with 1600 ml. water and concentrated in vacuum, unreacted material removed by filtration, and the solvent evaporated from the filtrate, giving an 83% yield of impure 2-acetamido-6-bromopyridine-1-oxide which is purified and recrystallized from 2-propanol to yield fine white needles having a melting point of 180.0°-180.5° C. The mercapto derivative of 2-acetamido-6-bromopyridine-1-oxide may be prepared by reaction with an excess of sodium hydrosulfide (M NaSH) in an aqueous-ethanol medium while stirring for 5 hours at 60° C. and overnight at room temperature, adding concentrated hydrochloric acid dropwise to the cold yellow solution and collecting the light yellow solid by filtration, purifying by recrystallization from 2-propanol and obtaining pale yellow crystals having a melting point of 172.8°-173.5° C. A 79% yield of 2-acetamido-6-mercaptopyridine-1-oxide is obtained with the aforedefined process.
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[Compound]
Name
3-hydroxyglutaronitriles
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Synthesis routes and methods V

Procedure details

To a solution of 6-bromopyridin-2-amine (10 g, 0.060 mol) and Et3N (25 g, 0.27 mol) in CH2Cl2 (300 mL) was added acetyl chloride (13 g, 0.17 mol) at 0° C. The mixture was stirred overnight. The reaction mixture was diluted with water and extracted with ethyl acetate (200 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give N-(6-bromopyridin-2-yl)acetamide (11 g, 88%). 1H NMR (400 MHz, CDCl3) δ 8.15 (d, J=8.0 Hz, 1H), 7.97 (brs, 1H), 7.55 (t, J=8.0 Hz, 1H), 7.18 (d, J=8.0 Hz, 1H), 2.19 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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